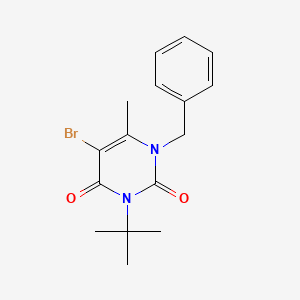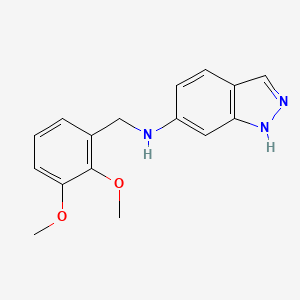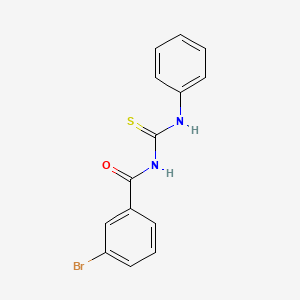![molecular formula C15H21N3O3S B5714553 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)
1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer research, neuroscience, and stem cell research. DAPT is a γ-secretase inhibitor, which means it inhibits the activity of γ-secretase enzyme, which is responsible for the cleavage of amyloid precursor protein (APP) and the formation of amyloid β-peptides (Aβ).
Mecanismo De Acción
1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide works by inhibiting the activity of γ-secretase enzyme, which is responsible for the cleavage of APP and the formation of Aβ. By inhibiting this enzyme, this compound reduces the formation of Aβ, which is a hallmark of Alzheimer's disease. In addition, this compound has been shown to inhibit the Notch signaling pathway, which plays a critical role in cell differentiation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on γ-secretase and Notch signaling, this compound has been shown to inhibit the activity of other enzymes such as caspases and matrix metalloproteinases. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments is its specificity for γ-secretase and Notch signaling, which allows for targeted inhibition of these pathways. Additionally, this compound is relatively easy to synthesize and has good solubility in water and organic solvents. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several potential future directions for research on 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One area of interest is in developing more potent and selective inhibitors of γ-secretase and Notch signaling. Additionally, there is a need for more studies on the potential applications of this compound in regenerative medicine and neurodegenerative diseases. Finally, there is a need for more studies on the potential toxicity of this compound and its effects on different cell types.
Métodos De Síntesis
The synthesis of 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide involves the reaction of 2,4-dimethoxyaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with piperidine-4-carboxylic acid to form this compound. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in cancer research, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and is being studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to promote the differentiation of stem cells into specific cell types, which could have significant implications for regenerative medicine.
Propiedades
IUPAC Name |
1-[(2,4-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-20-11-3-4-12(13(9-11)21-2)17-15(22)18-7-5-10(6-8-18)14(16)19/h3-4,9-10H,5-8H2,1-2H3,(H2,16,19)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUUGERDBIBRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)


![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)



![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)